molecular formula C13H23NO2 B14569859 Ethyl 2-cyclopentylpiperidine-1-carboxylate CAS No. 61423-19-6

Ethyl 2-cyclopentylpiperidine-1-carboxylate

Cat. No.: B14569859
CAS No.: 61423-19-6
M. Wt: 225.33 g/mol
InChI Key: JZFNOFZIFRXMLI-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentylpiperidine-1-carboxylate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a cyclopentyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopentylpiperidine-1-carboxylate can be synthesized through the esterification of 2-cyclopentylpiperidine-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-cyclopentylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of esters with biological macromolecules such as proteins and nucleic acids. It helps in understanding the binding mechanisms and effects of ester-containing compounds on biological systems .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific receptors in the central nervous system, owing to its piperidine moiety .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents due to its ester functional group .

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active piperidine derivative, which then interacts with its target. The piperidine ring can modulate the activity of neurotransmitter receptors in the central nervous system, leading to various pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

61423-19-6

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

ethyl 2-cyclopentylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO2/c1-2-16-13(15)14-10-6-5-9-12(14)11-7-3-4-8-11/h11-12H,2-10H2,1H3

InChI Key

JZFNOFZIFRXMLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCCC1C2CCCC2

Origin of Product

United States

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